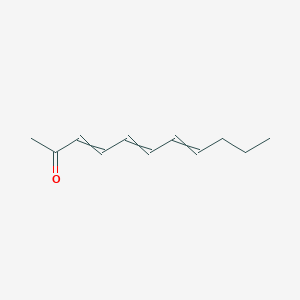

Undecatrien-2-one

Description

Contextualization within Natural Products Chemistry and Terpenoid Metabolism

Pseudoionone (B86502) is classified as an acyclic monoterpenoid, a large and diverse class of organic compounds derived from isoprene (B109036) units. foodb.cahmdb.ca Terpenoids are among the most abundant and structurally varied groups of natural products, with critical functions in plant physiology and ecology. uni-hannover.de They are responsible for the characteristic scents and flavors of many plants and are used extensively in the fragrance and food industries. uni-hannover.de

The biosynthesis of pseudoionone is intricately linked to the metabolism of carotenoids, which are themselves tetraterpenoids. Specifically, pseudoionone is a C13 apocarotenoid, formed through the cleavage of carotenoids like β-carotene. nih.gov This metabolic pathway highlights the interconnectedness of different branches of terpenoid metabolism within plant systems.

In industrial settings, pseudoionone is primarily synthesized through the aldol (B89426) condensation of citral (B94496) with acetone (B3395972) in the presence of a basic catalyst. perfumerflavorist.comresearchgate.net This method is a cornerstone for the large-scale production of ionones, which are important fragrance and flavor compounds, as well as essential precursors for the synthesis of Vitamin A. perfumerflavorist.comresearchgate.netbritannica.com

Table 1: Chemical Synthesis of Pseudoionone

| Reaction | Reactants | Catalyst | Product | Significance |

|---|---|---|---|---|

| Aldol Condensation | Citral and Acetone | Basic (e.g., NaOH, LiOH·H₂O) | Pseudoionone | Key step in industrial ionone (B8125255) and Vitamin A synthesis. perfumerflavorist.comresearchgate.netmdpi.com |

Significance in Specialized Biological Systems and Biochemical Processes

Pseudoionone's role extends beyond being a mere metabolic intermediate. It has been identified in various plants, including Laurus and Glycyrrhiza glabra, and is a known component of the volatile profiles of many fruits. nih.govmdpi.com In these biological systems, it can act as a signaling molecule and a defense compound.

Research has shown that pseudoionone exhibits juvenile-hormone-like activity in several insect species, suggesting a role in insect development and control. oecd.orgoecd.org This has led to investigations into its potential as a component of insect control compositions. oecd.org Furthermore, it has been observed to have effects on cell multiplication and may possess some toxicity against fungi and bacteria. oecd.orgoecd.org

Within cellular biochemistry, pseudoionone is involved in lipid metabolism and transport. foodb.cahmdb.ca As a lipid-like molecule, it can be associated with cell membranes and is implicated in cellular signaling processes. foodb.cahmdb.ca

Table 2: Biological Roles of Pseudoionone

| Biological System | Function/Process | Observed Effect | Reference |

|---|---|---|---|

| Plants | Biosynthesis & Metabolism | Intermediate in the degradation of lycopene (B16060); component of fruit aroma. | mdpi.comoecd.org |

| Insects (e.g., Dysdercus cingulatus, Tenebrio molitor) | Development | Exhibits juvenile-hormone-like activity. | oecd.orgoecd.org |

| Various Organisms | Defense | Shows some toxicity against fungi and bacteria. | oecd.org |

Overview of Current Research Trajectories and Academic Relevance

The academic relevance of pseudoionone remains high, driven by its established industrial importance and its intriguing biological activities. A significant portion of current research focuses on optimizing its chemical synthesis to improve yields and reduce environmental impact. researchgate.netresearchgate.net The use of microreactors and novel catalysts is being explored to create more efficient and sustainable production methods. researchgate.net

From a biological perspective, systems biology approaches are being employed to understand the complex networks of genes, proteins, and metabolites that govern terpenoid and carotenoid metabolism. wikipedia.org This holistic approach aims to elucidate the intricate regulatory mechanisms that control the production of compounds like pseudoionone in plants. wikipedia.org

Furthermore, the potential applications of pseudoionone and its derivatives in agriculture and human health continue to be areas of active investigation. Its role as an insect attractant or repellent is of particular interest for developing new pest management strategies. nih.gov The broader class of ionones, for which pseudoionone is a precursor, is being studied for various pharmacological activities, including anti-inflammatory and anticancer properties. nih.govmdpi.com

The ongoing research into pseudoionone underscores its enduring importance as a versatile chemical compound with a wide range of applications and a rich presence in the natural world.

Structure

3D Structure

Properties

CAS No. |

89697-34-7 |

|---|---|

Molecular Formula |

C11H16O |

Molecular Weight |

164.24 g/mol |

IUPAC Name |

undeca-3,5,7-trien-2-one |

InChI |

InChI=1S/C11H16O/c1-3-4-5-6-7-8-9-10-11(2)12/h5-10H,3-4H2,1-2H3 |

InChI Key |

WHGFDVVNSVDNRJ-UHFFFAOYSA-N |

Canonical SMILES |

CCCC=CC=CC=CC(=O)C |

Origin of Product |

United States |

Enzymatic Biosynthesis and Metabolic Pathways of Undecatrien 2 One

Carotenoid Catabolism as a Biosynthetic Precursor System

The journey to undecatrien-2-one begins with the catabolism of C40 carotenoids, which serve as the foundational substrates for the enzymatic cleavage reactions. Acyclic carotenoids, in particular, are key precursors in this biosynthetic cascade.

Lycopene (B16060) as a Primary Carotenoid Substrate for Pseudoionone (B86502) Formation

Lycopene, the bright red carotenoid responsible for the color of tomatoes, stands out as a primary and well-documented substrate for the formation of pseudoionone, a common isomer of this compound. frontiersin.orgnih.gov The enzymatic cleavage of lycopene is a critical step in the generation of various flavor and aroma compounds in plants. frontiersin.orgnih.gov Studies have demonstrated that Carotenoid Cleavage Dioxygenase 1 (CCD1) enzymes from various plant species can act on lycopene to produce pseudoionone. frontiersin.orgnih.gov This reaction involves the oxidative cleavage at the 9,10 and 9',10' positions of the lycopene molecule. frontiersin.org The tomato CCD1 genes, for instance, have been shown to contribute to the formation of pseudoionone, highlighting the direct biosynthetic link between lycopene and this C13-norisoprenoid. frontiersin.org

Delta-Carotene (B162405) and Other Acyclic Carotenoids in Undecatrienone Biogenesis

The substrate specificity of CCD enzymes, particularly CCD1, is notably broad, extending to various linear and cyclic carotenoids. nih.govnih.gov While lycopene is a major substrate, other acyclic carotenoids, including delta-carotene, are also potential precursors for undecatrienone biogenesis. The promiscuity of CCD1 allows it to cleave different carotenoid backbones, suggesting that the presence of delta-carotene in a plant tissue could lead to the formation of this compound through a similar cleavage mechanism. nih.gov The enzymatic action on these substrates underscores the diversity of pathways leading to the formation of apocarotenoids.

Molecular Mechanisms of Carotenoid Cleavage Dioxygenases (CCDs) in Undecatrienone Synthesis

The synthesis of this compound is catalyzed by the Carotenoid Cleavage Dioxygenase (CCD) superfamily of non-heme iron-containing enzymes. nih.gov These enzymes facilitate the oxidative cleavage of carbon-carbon double bonds within carotenoid substrates.

Characterization of Carotenoid Cleavage Dioxygenase 1 (CCD1) Enzymatic Activity

Carotenoid Cleavage Dioxygenase 1 (CCD1) is a key enzyme in the production of apocarotenoid flavor and aroma compounds, including this compound (pseudoionone). frontiersin.orgresearchgate.net Unlike other CCDs that are localized in plastids, CCD1 is found in the cytoplasm, allowing it to act on carotenoids that may be released from degrading chromoplasts. frontiersin.org CCD1 exhibits a broad substrate specificity and can cleave a variety of both cyclic and acyclic carotenoids and apocarotenoids. nih.govresearchgate.netkaust.edu.sa This enzymatic promiscuity allows a single CCD1 enzyme to generate a diverse array of products from the various carotenoid substrates present in a plant tissue. kaust.edu.sa The activity of CCD1 is crucial in determining the volatile profile of many fruits and flowers. researchgate.net

Specific Oxidative Cleavage Sites on Carotenoid Double Bonds

The formation of this compound (as pseudoionone) from carotenoid precursors is the result of highly specific enzymatic cleavage. CCD1 enzymes have been shown to catalyze the oxidative cleavage of carotenoids at several positions. For the synthesis of pseudoionone from lycopene, the key cleavage occurs at the C9-C10 and C9'-C10' double bonds. frontiersin.org However, research has revealed that CCD1 can also cleave other double bonds. For instance, the cleavage of lycopene at the 5,6 or 5',6' positions by CCD1 enzymes from species like Arabidopsis, maize, and tomato results in the formation of 6-methyl-5-hepten-2-one (B42903), another important flavor volatile. frontiersin.orgnih.gov This demonstrates that while the 9,10 cleavage is essential for this compound formation, the regioselectivity of CCD1 can vary, leading to a diverse profile of apocarotenoid products.

Dioxygenase Mechanism and Iron Cofactor Requirements

The biosynthesis of this compound and other related apocarotenoids is mediated by Carotenoid Cleavage Dioxygenases (CCDs). mdpi.comnih.gov These enzymes belong to a superfamily of non-heme iron proteins that catalyze the oxidative fission of double bonds within the polyene chain of carotenoid substrates. mdpi.comnih.gov The catalytic mechanism is dependent on a mononuclear Fe(II) center located in the active site.

The generally accepted mechanism for these iron-dependent dioxygenases involves the binding of molecular oxygen (O₂) to the ferrous (Fe²⁺) iron cofactor. nih.gov This binding initiates a process where the iron activates the oxygen, leading to the formation of a highly reactive iron-oxo species, likely a high-valent Fe(IV)=O intermediate. nih.gov This potent oxidizing agent then attacks the electron-rich double bond of the carotenoid substrate. nih.gov The reaction is thought to proceed through the formation of an unstable dioxetane intermediate across the target double bond. nih.gov The subsequent collapse of this intermediate results in the cleavage of the carbon-carbon bond, generating two products, typically with aldehyde or ketone functional groups at the newly formed ends. mdpi.com This entire process is a dioxygenase reaction, as both atoms of the molecular oxygen are incorporated into the products. nih.gov

Comparative Analysis with Other Carotenoid Cleavage Dioxygenases

Plant CCDs are a diverse family of enzymes, categorized into several subfamilies based on their substrate specificity, cleavage site, and biological function. The CCD1 subfamily, responsible for producing many C13-apocarotenoid flavor and aroma compounds like this compound, exhibits distinct characteristics compared to other members. kaust.edu.sa

Carotenoid Cleavage Dioxygenases (CCDs) are a family of non-heme iron enzymes that play a crucial role in producing apocarotenoids by cleaving carbon-carbon double bonds in carotenoid backbones. mdpi.com These enzymes are evolutionarily conserved and are found across various organisms, including plants, algae, fungi, and bacteria. mdpi.com Plant CCDs are classified into different groups, such as CCD1, CCD4, CCD7, and CCD8, along with the related nine-cis-epoxycarotenoid cleavage dioxygenases (NCEDs), each with distinct functions and substrate specificities. kaust.edu.sa

| Enzyme Family | Primary Substrate(s) | Cleavage Site(s) | Key Product(s) | Primary Biological Function |

| CCD1 | Broad range: Lycopene, β-carotene, Zeaxanthin, Lutein | Primarily 9,10 and 9',10'; also other sites like 5,6 | β-ionone, α-ionone, Geranylacetone, Pseudoionone (this compound) , 6-methyl-5-hepten-2-one kaust.edu.sanih.gov | Production of flavor and aroma volatiles. nih.gov |

| CCD4 | β-carotene, Zeaxanthin | 9,10 and 9',10' | β-ionone, Crocetin dialdehyde | Flower and fruit color regulation (carotenoid degradation). |

| CCD7 | β-carotene | 9,10 | β-ionone, 9-cis-β-apo-10'-carotenal | Strigolactone biosynthesis (precursor formation). |

| CCD8 | 9-cis-β-apo-10'-carotenal | Multiple cleavages | Carlactone kaust.edu.sa | Strigolactone biosynthesis (hormone formation). kaust.edu.sa |

| NCED | 9-cis-Violaxanthin, 9'-cis-Neoxanthin | 11,12 | Xanthoxin (C15) kaust.edu.sa | Abscisic acid (ABA) biosynthesis (hormone formation). kaust.edu.sa |

Unlike the highly specific NCEDs, which are dedicated to producing the abscisic acid precursor xanthoxin, CCD1 enzymes show relaxed substrate and cleavage site specificity. kaust.edu.sa For instance, tomato CCD1 can cleave various carotenoids and apocarotenoids at multiple positions, leading to a wide array of volatile products. kaust.edu.sa This contrasts with CCD7 and CCD8, which perform sequential, specific cleavages in the dedicated pathway for strigolactone hormone biosynthesis. kaust.edu.sa

Integration within Plant Secondary Metabolic Pathways

The synthesis of this compound is not an isolated event but is deeply embedded within the broader context of plant metabolism, particularly the pathways active during fruit development and ripening.

Biosynthetic Context in Fruit Ripening and Development

This compound (pseudoionone) is a significant contributor to the aroma profile of many ripening fruits, including tomatoes. kaust.edu.sa Its biosynthesis is intrinsically linked to the controlled degradation of carotenoid pigments during the ripening process. In many climacteric fruits, ripening is initiated and coordinated by plant hormones, primarily ethylene (B1197577) and abscisic acid (ABA). maxapress.com An increase in ethylene production triggers a cascade of gene expression changes that lead to alterations in color, texture, and aroma. nih.gov

During this phase, there is often a dramatic shift in carotenoid metabolism. The breakdown of pigments like lycopene and β-carotene, which are responsible for the red and orange colors of the fruit, serves a dual purpose: it contributes to the final color of the mature fruit and releases a variety of volatile apocarotenoids through the action of CCD enzymes. kaust.edu.sa The expression of CCD1 genes is often significantly upregulated during ripening, ensuring the efficient conversion of carotenoids into aroma compounds like this compound. kaust.edu.sa

Metabolic Flux and Substrate Availability within Cellular Compartments

The regulation of this compound production is heavily dependent on metabolic flux and the compartmentalization of substrates and enzymes. The precursors for this compound—C40 carotenoids—are synthesized and accumulate within plastids. kaust.edu.sa In ripening fruit, these are typically chromoplasts.

The CCD1 enzyme, however, is generally considered to be located in the cytoplasm. This spatial separation necessitates a mechanism for the carotenoid substrate to become accessible to the enzyme. The rate of this compound synthesis is therefore controlled by two key factors:

Substrate Availability : The amount and type of carotenoids stored in the chromoplasts.

Enzyme Expression and Activity : The level of active CCD1 enzyme present in the cell.

The metabolic flux towards apocarotenoid production is thus a function of both the size of the carotenoid precursor pool within the plastids and the regulated expression of the cleavage enzymes in the cytoplasm.

Transcriptomic and Enzymatic Regulation of Undecatrienone Biosynthesis

The biosynthesis of this compound is tightly regulated at the genetic level, primarily through the transcriptional control of CCD genes. Transcriptome analyses have revealed that the expression of CCD1 is often strongly induced during fruit ripening, coinciding with the accumulation of aroma volatiles. mdpi.com

This regulation is part of a larger hierarchical network controlled by key ripening-related transcription factors, which are in turn influenced by hormonal signals. nih.gov In tomato, the MADS-box transcription factor RIN (RIPENING INHIBITOR) is a master regulator that controls the expression of numerous downstream genes, including those involved in ethylene synthesis (ACS2, ACO1) and carotenoid metabolism. plos.org The signaling pathways of ethylene and ABA act synergistically or in a cascade to activate these transcription factors, thereby initiating the expression of enzymes like CCD1 and driving the production of this compound as the fruit matures. maxapress.complos.org

Microbial Biotransformation and Metabolic Engineering Approaches for Undecatrienone Production

Given the commercial value of this compound as a fragrance and flavor compound, significant research has focused on biotechnological production methods to provide alternatives to chemical synthesis or extraction from natural sources. zhaw.ch

Microbial Biotransformation involves using whole microbial cells or their enzymes to convert a precursor compound into a desired product. mdpi.com Microorganisms, particularly fungi, are known to perform a wide range of chemo-, regio-, and stereospecific reactions on complex organic molecules like terpenoids. mdpi.comnih.gov This approach could be applied to this compound production by supplying a related substrate to a microbial culture capable of performing the necessary oxidative cleavage or other structural modifications to yield the target molecule. nih.gov

Metabolic Engineering offers a more integrated approach, where the entire biosynthetic pathway is engineered into a host microorganism such as Escherichia coli or Saccharomyces cerevisiae. nih.gov This strategy involves several key steps:

Pathway Introduction : Introducing the gene for a plant CCD1 enzyme, which is responsible for the final carotenoid cleavage step. nih.gov

Precursor Supply Enhancement : Engineering the host's central metabolism to increase the flux towards the isoprenoid pathway (e.g., the mevalonate (B85504) or MEP pathway), thereby boosting the supply of the universal C20 precursor, geranylgeranyl diphosphate (B83284) (GGPP). researchgate.net

Carotenoid Synthesis : Introducing the necessary carotenoid biosynthesis genes (e.g., phytoene (B131915) synthase, desaturases) to convert GGPP into the specific carotenoid substrate (e.g., lycopene or β-carotene) that the CCD1 enzyme can cleave. nih.gov

By combining these strategies, microbial cell factories can be developed for the sustainable and controlled production of this compound from simple renewable feedstocks like glucose. nih.gov

Fungal and Bacterial Bioconversion of Carotenoid Precursors

This compound is classified as a C13-apocarotenoid, a class of compounds derived from the oxidative cleavage of C40 carotenoids. researchgate.netnih.govnih.govsemanticscholar.org This bioconversion is primarily facilitated by a specific class of enzymes known as Carotenoid Cleavage Dioxygenases (CCDs). nih.govmdpi.comnih.gov These enzymes are non-heme, iron-containing proteins that utilize molecular oxygen to cleave specific double bonds within the carotenoid backbone. nih.govnih.gov

The direct precursor for the synthesis of this compound (pseudoionone) is the acyclic carotenoid, lycopene. nih.govresearchgate.net The CCD1 enzyme family is responsible for catalyzing the symmetrical cleavage of lycopene at the 9,10 and 9',10' positions, which yields two molecules of this compound. nih.gov Research has demonstrated that CCD1 enzymes from various plant species, such as Dendrobium officinale and Cucumis melo, can efficiently perform this conversion. nih.govoup.comnih.gov When expressed in lycopene-accumulating strains of Escherichia coli, these enzymes successfully produce pseudoionone. nih.gov

It is noteworthy that the enzymatic cleavage of lycopene by CCD1 can also occur at the 5,6 and 5',6' positions, leading to the formation of 6-methyl-5-hepten-2-one as a secondary product. nih.gov The bioconversion of other carotenoids yields different apocarotenoids; for instance, the cleavage of β-carotene by CCD1 results in the formation of β-ionone, a structurally related C13-apocarotenoid. mdpi.comresearchgate.netnih.gov While fungi and bacteria are known to produce apocarotenoids, the targeted production of this compound has been most effectively demonstrated through the heterologous expression of plant-derived CCD1 enzymes in microbial hosts. nih.govnih.govnih.gov

| Enzyme Class | Specific Enzyme Example | Precursor Substrate | Cleavage Sites | Primary Product | Reference |

|---|---|---|---|---|---|

| Carotenoid Cleavage Dioxygenase (CCD) | DoCCD1 (from Dendrobium officinale) | Lycopene | 9,10 and 9',10' | This compound (Pseudoionone) | nih.gov |

| Carotenoid Cleavage Dioxygenase (CCD) | cmCCD1 (from Cucumis melo) | Lycopene | 9,10 and 9',10' | This compound (Pseudoionone) | oup.comnih.gov |

| Carotenoid Cleavage Dioxygenase (CCD) | MnCCD1 (from Morus notabilis) | Lycopene | 9,10 and 9',10' | This compound (Pseudoionone) | researchgate.net |

| Carotenoid Cleavage Dioxygenase (CCD) | CCD1 | β-Carotene | 9,10 and 9',10' | β-Ionone | mdpi.comresearchgate.net |

Engineered Microbial Cell Factories for Enhanced Undecatrienone Yields

The development of microbial cell factories, particularly using the bacterium Escherichia coli, has provided a promising and sustainable route for this compound production. oup.comnih.gov The fundamental strategy involves genetically engineering the microorganism to first overproduce the precursor molecule, lycopene, and then introducing the specific CCD enzyme to convert lycopene into the final product. researchgate.netoup.com

To enhance the yield of this compound, metabolic engineering efforts focus on increasing the intracellular supply of lycopene. This is achieved by optimizing several key metabolic pathways within the host organism:

Methylerythritol 4-Phosphate (MEP) Pathway : This is the native pathway in E. coli for synthesizing isoprenoid precursors. Overexpression of key genes such as dxs (1-deoxy-D-xylulose-5-phosphate synthase) and idi (isopentenyl diphosphate isomerase) has been shown to boost the production of these precursors, thereby increasing the flux towards lycopene. oup.comnih.gov

Central Carbon Metabolism : Modifications to central metabolic pathways are crucial for providing the necessary building blocks and energy. For instance, modulating the pentose (B10789219) phosphate (B84403) pathway through the regulation of the talB gene and the tricarboxylic acid (TCA) cycle via the sdhABCD and sucAB genes can improve the supply of precursors and essential cofactors like NADPH, leading to higher lycopene and, consequently, this compound production. oup.comnih.gov

Alternative Precursor Pathways : In addition to the native MEP pathway, engineering heterologous pathways such as the mevalonate (MVA) pathway and the isopentenol (B1216264) utilization pathway (IUP) into E. coli has been demonstrated to significantly increase the lycopene pool available for conversion. researchgate.net

Through the combination of these metabolic engineering strategies with bioprocess optimization, researchers have achieved significant increases in this compound titers. One study reported a final production of 24 mg/L in shake flasks, representing a more than 185-fold increase compared to the initial, unoptimized strain. oup.comnih.gov Another engineering effort resulted in a yield of 20.61 mg/L. researchgate.net

| Host Strain | Key Engineering Strategy | Heterologous Enzyme | Final Titer (mg/L) | Fold Increase | Reference |

|---|---|---|---|---|---|

| Escherichia coli | Modulation of MEP, PPP, and TCA pathways | cmCCD1 (Cucumis melo) | 24 | >185 | oup.comnih.gov |

| Escherichia coli | Engineering of IUP and MVA pathways; CCD screening | MnCCD1 (Morus notabilis) | 20.61 | Not Reported | researchgate.net |

Reconstruction and Optimization of Biosynthetic Pathways in Heterologous Hosts

The creation of a robust microbial platform for this compound production relies on the successful reconstruction and subsequent optimization of its biosynthetic pathway in a heterologous host, such as E. coli or the yeast Saccharomyces cerevisiae. oup.comnih.gov

Pathway Reconstruction: The reconstruction of the de novo pathway begins with establishing a stable supply of the carotenoid precursor in a non-carotenogenic host. This typically involves the following steps:

Integration of the Lycopene Pathway : The genes required for lycopene biosynthesis (e.g., crtE, crtB, and crtI from carotenogenic bacteria) are integrated into the chromosome of the host organism. This creates a stable strain that consistently produces lycopene from central metabolites. oup.comnih.gov

Expression of a Cleavage Enzyme : A gene encoding a carotenoid cleavage dioxygenase 1 (CCD1) from a plant source is introduced into the lycopene-producing strain. oup.comnih.gov The selection of the CCD1 enzyme is a critical optimization step, as enzymes from different plant species exhibit varying levels of activity and stability in the microbial host. researchgate.net

Optimization of the Reconstructed Pathway: Once the basic pathway is established, several strategies are employed to optimize the production of this compound:

Enzyme Screening and Selection : Studies have compared CCD1 enzymes from different plants, such as Morus notabilis and Cucumis melo, to identify the most efficient biocatalyst for converting lycopene to pseudoionone within the engineered microbial environment. researchgate.net

Balancing Metabolic Flux : A key challenge in metabolic engineering is to avoid the accumulation of toxic intermediates and to efficiently channel metabolic flux towards the desired product. This is achieved by fine-tuning the expression levels of the genes in the reconstructed pathway and in related native pathways. For example, systematically modulating the expression of genes in the MEP pathway (dxs, idi) and central carbon metabolism (talB, sdhABCD) has been proven to be an effective method for debottlenecking the pathway and significantly increasing the final product yield. oup.comnih.gov

Fermentation Process Development : Beyond genetic manipulations, the optimization of cultivation conditions, such as media composition, temperature, and pH, is essential to maximize the productivity of the engineered microbial cell factory. researchgate.netoup.comnih.gov

These combined approaches of pathway reconstruction, enzyme selection, and metabolic balancing allow for the development of highly efficient and specialized microbial systems for the sustainable production of this compound.

Chemical Synthesis Methodologies and Structural Transformations of Undecatrien 2 One

Reduction Chemistry of Undecatrien-2-one and Related Unsaturated Ketones

The reduction of α,β-unsaturated ketones like this compound presents a challenge in chemoselectivity: reducing a specific carbon-carbon double bond without affecting the carbonyl group or other alkenes in the polyene system.

In polyene systems conjugated to a carbonyl group, such as 6,10-dimethyl-3,5,9-undecatrien-2-one (pseudoionone), the double bond in the α,β-position to the ketone is activated towards nucleophilic attack or 1,4-conjugate addition. oup.com This allows for its selective reduction while leaving the other double bonds in the carbon chain intact. Methods like catalytic hydrogenation or transfer hydrogenation can be tailored to achieve this selectivity. oup.comgoogle.com For instance, a process for the selective hydrogenation of a related compound, (3E,6R)-6,10-dimethyl-3,9-undecadien-2-one, was developed to reduce the double bonds while preserving the crucial chirality of the molecule, highlighting the method's precision. google.com Another approach uses a Hantzsch ester, an NADH model, which can selectively reduce the C=C double bond in α,β-unsaturated ketones with high efficiency. oup.com

The choice of catalyst and reaction conditions is paramount for achieving the desired selective reduction. Different systems offer distinct advantages in terms of selectivity, mildness of conditions, and applicability.

Catalytic Hydrogenation: This method involves the use of a metal catalyst and hydrogen gas. For the selective reduction of undecatrienone analogues, platinum or nickel catalysts are effective. google.com For example, the hydrogenation of (3E,6R)-6,10-dimethyl-3,9-undecadien-2-one over Raney-Nickel successfully reduced the double bonds to yield (R)-6,10-dimethyl-2-undecanone. google.com

Table 1: Catalytic Hydrogenation of an Undecadienone Derivative

| Parameter | Value | Source |

|---|---|---|

| Substrate | (3E,6R)-6,10-dimethyl-3,9-undecadien-2-one | google.com |

| Catalyst | Raney-Nickel | google.com |

| Solvent | Ethyl acetate | google.com |

| Reducing Agent | Hydrogen gas | google.com |

| Duration | 21 hours | google.com |

| Major Product | (R)-6,10-dimethyl-2-undecanone | google.com |

Transfer Hydrogenation with Hantzsch Ester: An alternative to using pressurized hydrogen gas is transfer hydrogenation. A system using Hantzsch ester (HEH) as the hydrogen donor, catalyzed by silica (B1680970) gel, has been shown to be highly effective for the 1,4-reduction of α,β-unsaturated ketones, including 6,10-dimethyl-3,5,9-undecatrien-2-one. oup.com This method proceeds under mild conditions, typically at reflux in benzene. oup.com

Table 2: Transfer Hydrogenation of an Undecatrienone Derivative

| Parameter | Value | Source |

|---|---|---|

| Substrate | 6,10-Dimethyl-3,5,9-undecatrien-2-one | oup.com |

| Catalyst | Silica gel | oup.com |

| Solvent | Anhydrous benzene | oup.com |

| Reducing Agent | Hantzsch ester (HEH) | oup.com |

| Conditions | Reflux, under argon, in the dark | oup.com |

| Major Product | 6,10-Dimethyl-5,9-undecadien-2-one | oup.com |

Derivatization and Structural Modifications of this compound

Cyclization Products and Formation of Polyketone Analogs

The cyclization of this compound and its derivatives is a significant pathway to producing cyclic compounds, including ionone (B8125255) isomers, which are valuable in the fragrance industry. The specific isomers of this compound, such as (3Z, 5Z)-6,10-dimethyl-3,5,9-undecatrien-2-one, (3E, 5Z)-6,10-dimethyl-3,5,9-undecatrien-2-one, (3Z, 5E)-6,10-dimethyl-3,5,9-undecatrien-2-one, and (3E, 5E)-6,10-dimethyl-3,5,9-undecatrien-2-one, can influence the outcome of these reactions. google.com

Furthermore, the reduction of the conjugated diene system in 6,10-dimethyl-3,5,9-undecatrien-2-one can be achieved with high selectivity. For instance, using a Hantzsch ester in the presence of silica gel facilitates a 1,4-reduction, yielding a mixture of 6,10-dimethyl-5,9-undecadien-2-one and 6,10-dimethyl-3,9-undecadien-2-one. oup.com This selective reduction is a crucial step in the synthesis of terpenoids and their derivatives. oup.com

The synthesis of stereoisomeric derivatives, such as 3,6,10-trimethyl-3,5,9-undecatrien-2-one, has been accomplished through a modified Wittig reaction. oup.com This method involves the condensation of citral (B94496) with diethyl 1-methyl-2-oxopropylphosphonate, yielding different stereoisomers depending on the starting citral isomer and reaction conditions. oup.com

Table 1: Examples of Cyclization and Reduction Products of this compound Derivatives

| Precursor | Reagents/Conditions | Product(s) | Reference |

| 6,10-Dimethyl-3,5,9-undecatrien-2-one | Hantzsch ester, silica gel | 6,10-Dimethyl-5,9-undecadien-2-one and 6,10-Dimethyl-3,9-undecadien-2-one | oup.com |

| Citral and Diethyl 1-methyl-2-oxopropylphosphonate | Modified Wittig reaction | 3,6,10-trimethyl-trans-3,trans-5,9-undecatrien-2-one and its 5-cis isomer | oup.com |

Synthesis of Alkynol Derivatives from Carbonyl Precursors

The carbonyl group of this compound and related ketones serves as a key functional group for the synthesis of alkynol derivatives. The addition of acetylide anions to ketones is a fundamental method for producing tertiary alkynols. However, attempts to directly alkylate 6,10-dimethyl-3,5,9-undecatrien-2-one with an acetylene-alkali hydroxide (B78521) complex under certain conditions proved unsuccessful, with no recovery of the expected tertiary alkynol or unreacted starting material. google.comgoogleapis.com This unexpected outcome highlights the influence of the conjugated triene system on the reactivity of the carbonyl group. google.comgoogleapis.com

In contrast, the related saturated ketone, 6,10-dimethyl-2-undecanone, readily undergoes alkylation under the same conditions to produce the corresponding tertiary alkynol. google.comgoogleapis.com This suggests that the alpha, beta-unsaturation in this compound interferes with the desired reaction pathway, possibly due to competing reactions or steric hindrance. google.comgoogleapis.com The successful synthesis of tertiary alkynols from α,β-unsaturated ketones typically requires the use of strong bases to generate alkali-metal acetylides. google.comgoogleapis.com

Combinatorial Synthesis and Library Generation for Analog Evaluation

Combinatorial chemistry offers a powerful strategy for the rapid synthesis of large libraries of compounds from a common scaffold. wikipedia.orgresearchgate.net This approach is highly applicable to the derivatization of this compound to generate a diverse set of analogs for evaluation in various screening programs. The core principle involves systematically modifying different parts of the this compound structure to explore the chemical space around it. researchgate.net

By employing combinatorial approaches, researchers can efficiently generate libraries of this compound derivatives with variations in the carbon skeleton, the position and nature of functional groups, and stereochemistry. wikipedia.orgnih.gov For example, a library could be generated by reacting this compound with a diverse set of reagents that target the ketone or the double bonds. These libraries can then be subjected to high-throughput screening to identify compounds with desired biological activities or material properties. nih.govfortunepublish.com

The synthesis can be performed using either solid-phase or solution-phase techniques. researchgate.net Solid-phase synthesis, where the starting material is attached to a resin, simplifies purification, while solution-phase synthesis may offer more flexibility in reaction conditions. fortunepublish.com The generation of such libraries is instrumental in structure-activity relationship (SAR) studies, helping to identify the key structural features responsible for a particular effect. nih.gov

Functional Roles and Biological Implications of Undecatrien 2 One

Contribution to Complex Biological Volatile Profiles

In citrus fruits, the volatile profile is also complex, with undecatrien-2-one playing a role. Research on Cocktail grapefruit (Citrus paradisi) has shown that the relative abundance of 6,10-dimethyl-3,5,9-undecatrien-2-one can be influenced by the rootstock used for grafting, indicating a biological regulation of its production. mdpi.com Apocarotenoids, including this compound, have been estimated to contribute significantly to the total floral aroma of Valencia orange juice. encyclopedia.pub Their presence underscores the importance of carotenoid degradation pathways in defining the characteristic scent of many citrus species. frontiersin.org

The organoleptic quality, or sensory perception, of this compound is characterized by a combination of fruity, green, and floral notes. parchem.compherobase.com Specifically, (E,E)-6,10-Dimethyl-3,5,9-undecatrien-2-one, also known as pseudoionone (B86502), is described as having a sweet, balsamic, and citrus-like taste and a complex odor profile that includes sweet, waxy, citrus, floral, and spicy notes. hmdb.capherobase.com

Organoleptic Profile of (E,E)-6,10-Dimethyl-3,5,9-undecatrien-2-one (Pseudoionone)

| Descriptor Type | Associated Notes | Source |

|---|---|---|

| Odor | Sweet, Waxy, Citrus, Floral, Balsamic, Dry, Powdery, Spicy, Green | parchem.compherobase.comscent.vn |

| Taste | Sweet, Balsamic, Citrus | hmdb.ca |

This compound belongs to the broad class of apocarotenoids, which are products of carotenoid degradation. mdpi.com This class also includes other highly impactful aroma compounds such as the C13-norisoprenoids β-ionone and β-damascenone. mdpi.comnih.gov While all are derived from carotenoids, they differ in their specific precursors, chemical structures, and resulting sensory profiles. wikipedia.orgwikipedia.org

Structure and Precursors : this compound is a linear apocarotenoid. rsc.org In contrast, ionones and damascenones are cyclic apocarotenoids, containing a cyclohexene (B86901) ring in their structure. wikipedia.orgrsc.orgindustrialchemicals.gov.au This structural difference arises from the cleavage of different carotenoid precursors. For instance, β-ionone is formed from the oxidative cleavage of β-carotene at the C9-C10 position, whereas β-damascenone is also derived from carotenoid degradation, often from neoxanthin. nih.govmdpi.com The formation of this compound (pseudoionone) can result from the cleavage of acyclic carotenoids like lycopene (B16060). core.ac.uk

Organoleptic Properties : While all are potent, their aroma characters differ. β-Ionone is famously known for its violet and woody scent, while β-damascenone has a highly sought-after honey-like, floral, and fruity aroma. nih.govnih.gov this compound (pseudoionone) presents a more complex profile with sweet, floral, citrus, and waxy notes. pherobase.comscent.vn

Perceptual Thresholds : Cyclic apocarotenoids like β-damascenone and β-ionone are renowned for their exceptionally low odor thresholds, often in the range of nanograms per liter, making them some of the most powerful aroma compounds found in nature. nih.govencyclopedia.pub For example, β-damascenone has an odor threshold of 2 ng/L, and β-ionone's is 0.007 nL/L. nih.govencyclopedia.pub While this compound is also impactful, the cyclic structures of ionones and damascenones generally result in even lower detection thresholds and a stronger perceived impact at trace concentrations. nih.gov

Comparative Analysis of Apocarotenoid Volatiles

| Compound | Chemical Class | Common Precursor(s) | Characteristic Odor Profile | Odor Threshold Example | Source |

|---|---|---|---|---|---|

| This compound (Pseudoionone) | Linear Apocarotenoid | Lycopene, other carotenoids | Sweet, floral, citrus, waxy, green | Potent, but specific value not consistently reported | core.ac.ukpherobase.comrsc.org |

| β-Ionone | Cyclic Apocarotenoid (Norisoprenoid) | β-Carotene | Violet, woody, fruity | 0.007 nL/L (in water) | nih.govencyclopedia.pubmdpi.com |

| β-Damascenone | Cyclic Apocarotenoid (Norisoprenoid) | Neoxanthin, other carotenoids | Honey-like, floral, fruity, rose | 2 ng/L (in water) | nih.govwikipedia.org |

Ecological and Inter-species Interactions

Apocarotenoids, including this compound, are not exclusive to plants and are also produced by various microorganisms, including fungi. rsc.org Fungi produce a vast array of secondary metabolites, which are compounds not essential for primary growth but crucial for survival, competition, and interaction with their environment. frontiersin.orgjapsonline.commdpi.com These metabolites include diverse classes like polyketides, terpenoids, and alkaloids, which exhibit a wide range of biological activities, such as antimicrobial, antioxidant, and cytotoxic effects. frontiersin.orgmdpi.comnih.gov

The production of carotenoids and their subsequent breakdown into apocarotenoids is a known metabolic pathway in fungi like Aspergillus and Trichoderma. japsonline.comjournalarrb.com While specific research detailing the biological activity of this compound isolated directly from fungal sources is limited, its presence is documented. For example, it has been identified as a volatile compound produced by fungi. scispace.com Given that fungal secondary metabolites are a rich source of bioactive compounds, it is plausible that this compound produced by fungi plays a role in their ecological niche, potentially acting as an antimicrobial or signaling molecule, similar to other volatile and non-volatile compounds in their arsenal. frontiersin.orgnih.gov

In plants, apocarotenoids are integral components of chemical signaling and defense. nih.govrsc.org The production of these volatiles can be a constitutive defense mechanism or induced in response to environmental stress, such as herbivore attacks or pathogen infections. encyclopedia.pubresearchgate.net The release of volatile apocarotenoids can serve multiple defensive functions.

Firstly, they can act as direct deterrents to herbivores due to their toxicity or antinutritive properties. researchgate.net Secondly, and more complexly, they function as indirect defense signals. Herbivore-induced plant volatiles (HIPVs), which include apocarotenoids, can attract natural enemies of the attacking herbivores, such as parasitic wasps or predators. researchgate.net For example, β-ionone has been shown to have a repellent effect on mites and flea beetles. nih.gov

Furthermore, apocarotenoids can act as signaling molecules within the plant or between plants, a process known as chemical priming. nih.gov Exposure to certain volatile compounds can prepare, or "prime," other parts of the same plant or neighboring plants for a faster and stronger defense response to future attacks. nih.govfrontiersin.org The formation of apocarotenoids is initiated by oxidative cleavage, either by enzymes (CCDs) or by reactive oxygen species (ROS) that accumulate during stress. frontiersin.orgnih.gov This links their production directly to the plant's stress perception and response system, placing compounds like this compound within the broader framework of plant chemical ecology and sophisticated defense strategies. mdpi.com

Position as an Intermediate in Natural Product Pathways

The compound 6,10-dimethyl-3,5,9-undecatrien-2-one, commonly known as pseudoionone, serves as a significant intermediate in the intricate biosynthetic pathways of various natural products. Its formation is a key step in the generation of a diverse array of terpenoid compounds, which are ubiquitous in the plant kingdom and contribute significantly to the flavor and aroma of many fruits and flowers.

Isoprenoid-Based Origins and Relevance to Diverse Terpenoid Biosynthesis

The structural foundation of pseudoionone reveals its origin from isoprenoids, a large and diverse class of naturally occurring organic chemicals derived from the five-carbon precursor isopentenyl diphosphate (B83284) (IPP) and its isomer dimethylallyl diphosphate (DMAPP). mdpi.comnih.gov These fundamental building blocks are synthesized in plants through two primary pathways: the mevalonate (B85504) (MVA) pathway located in the cytosol and the methylerythritol phosphate (B84403) (MEP) pathway in the plastids. nih.govnih.gov Terpenoids, including pseudoionone, are formed through the head-to-tail condensation of these C5 units, leading to the vast structural diversity observed in this class of compounds. kneopen.com

Pseudoionone is specifically classified as a C13 apocarotenoid, a group of compounds that arise from the oxidative cleavage of carotenoids. redalyc.org Carotenoids are tetraterpenoids (C40) and their degradation is a crucial process for the formation of various flavor and aroma molecules in many organisms. mdpi.comredalyc.org The diversity of apocarotenoids stems from the large number of potential carotenoid precursors and the variability in the cleavage sites. redalyc.org

The biosynthesis of pseudoionone is a prime example of the complex enzymatic reactions that govern the production of terpenoids. Carotenoid cleavage dioxygenases (CCDs) are a key family of enzymes that catalyze the oxidative cleavage of double bonds in the carotenoid backbone. encyclopedia.pubmdpi.com For instance, the enzyme CCD1 has been shown to cleave various carotenoids to produce different apocarotenoids. encyclopedia.pub Specifically, the cleavage of δ-carotene and lycopene by CCD1 can yield pseudoionone. encyclopedia.pubmdpi.com

The table below summarizes the key precursors and the resulting important terpenoid products related to the biosynthesis involving pseudoionone.

| Precursor | Intermediate | Key Products | Significance |

| Isopentenyl diphosphate (IPP) | Geranyl pyrophosphate (GPP), Farnesyl pyrophosphate (FPP) | Monoterpenes, Sesquiterpenes | Building blocks for all terpenoids |

| Dimethylallyl diphosphate (DMAPP) | Geranyl pyrophosphate (GPP), Farnesyl pyrophosphate (FPP) | Monoterpenes, Sesquiterpenes | Building blocks for all terpenoids |

| δ-Carotene | 6,10-Dimethyl-3,5,9-undecatrien-2-one (Pseudoionone) | α-Ionone, β-Ionone | Important flavor and aroma compounds |

| Lycopene | 6,10-Dimethyl-3,5,9-undecatrien-2-one (Pseudoionone) | Geranylacetone | Contributes to the flavor of tomato |

The intricate network of terpenoid biosynthesis, with pseudoionone as a key intermediate, highlights the metabolic plasticity of plants in producing a vast array of compounds that play crucial roles in their interaction with the environment, including attracting pollinators and defending against herbivores. Further research into the enzymes and regulatory mechanisms governing these pathways holds significant potential for applications in the flavor and fragrance industries.

Advanced Analytical Methodologies for Undecatrien 2 One Research

Chromatographic Separation and Detection Techniques for Complex Matrices

Chromatographic methods are fundamental for isolating undecatrien-2-one from intricate biological or chemical matrices, enabling its accurate detection and quantification.

Gas Chromatography (GC) and Coupled Systems (GC-Mass Spectrometry, GC-Olfactometry) for Volatile Analysis

Gas chromatography (GC) is a primary technique for the analysis of volatile compounds like this compound. When coupled with mass spectrometry (GC-MS), it provides a powerful tool for both separating and identifying components within a mixture. nih.gov The gas chromatograph separates volatile organic compounds (VOCs), which are then introduced into the mass spectrometer for identification based on their mass-to-charge ratio. aidic.it This combination is widely used for analyzing the volatile profiles of various substances, including food and environmental samples. nih.gov For instance, GC-MS has been employed to identify numerous aroma compounds, such as 6,10-dimethyl-5,9-undecadien-2-one, in mulberry leaf green tea. spkx.net.cn

Gas chromatography-olfactometry (GC-O) is a specialized technique that combines GC separation with human sensory detection. wikipedia.org As compounds elute from the GC column, they are split between a conventional detector (like MS or a flame ionization detector) and a sniffing port where a trained assessor can detect and describe the odor of each compound. nih.govodourobservatory.org This method is particularly valuable for identifying odor-active compounds that may be present at concentrations below the detection limits of instrumental detectors. aidic.it The human nose can be a far more sensitive detector for certain odorants. odourobservatory.org GC-O has been instrumental in characterizing the key aroma compounds in a variety of products. researchgate.netscirp.org The combination of different extraction techniques, such as headspace solid-phase microextraction (HS-SPME) and solvent-assisted flavor evaporation (SAFE), with GC-O can provide a more comprehensive profile of volatile and aroma-active compounds. d-nb.info

A typical GC-MS analysis involves sample introduction into a heated injection port, separation on a capillary column (e.g., DB-5MS), and detection by a mass spectrometer. gcms.cz The operating conditions, such as the temperature program and carrier gas flow rate, are optimized to achieve the best separation of the target analytes. gcms.cz

Table 1: Example GC-MS Parameters for Volatile Compound Analysis

| Parameter | Value |

| GC System | Agilent 7890B |

| MS System | Agilent 7000D |

| Column | DB-5MS (60 m × 0.32 mm × 0.25 μm) |

| Column Temperature | 50°C (hold 3 min), then 5°C/min to 250°C (hold 5 min) |

| Carrier Gas | Helium |

| Flow Rate | 1.0 mL/min |

| Injection Port Temp. | 270°C |

| Ion Source | Electron Ionization (EI) |

| Ionization Voltage | 70 eV |

| Ion Source Temp. | 280°C |

| Scan Mode | Full scan, 35-500 m/z |

| Source: Adapted from a study on pumpkin volatiles. gcms.cz |

High-Performance Liquid Chromatography (HPLC) and High-Resolution Mass Spectrometry (LC/HRMS) for Metabolomic Profiling

High-performance liquid chromatography (HPLC) coupled with high-resolution mass spectrometry (LC/HRMS) is a powerful technique for the untargeted analysis of metabolites in complex biological samples. chromatographyonline.comanimbiosci.org This approach combines the separation capabilities of liquid chromatography with the high sensitivity and resolving power of HRMS. animbiosci.org LC/HRMS is widely used in metabolomics research to explore metabolic changes in biological systems under various conditions. nih.gov

The methodology involves separating compounds using a liquid chromatograph and then analyzing them with a high-resolution mass spectrometer, such as a Q-Exactive Orbitrap. scirp.org This allows for the detection and identification of a wide range of metabolites, including both major and minor constituents in natural extracts. nih.gov The use of different chromatographic conditions, like reversed-phase and hydrophilic interaction liquid chromatography (HILIC), can expand the coverage of the metabolome. frontiersin.org

Data analysis in untargeted metabolomics is complex and often requires chemometric tools like principal component analysis (PCA) and partial least squares-discriminant analysis (PLS-DA) to process the large datasets and identify significant metabolic changes. animbiosci.orgscirp.org LC/HRMS-based metabolomics has been successfully applied to differentiate samples based on their metabolite profiles and to identify potential biomarkers. animbiosci.orgresearchgate.net For instance, it has been used to analyze the metabolite profiles of various plant extracts and to distinguish between samples from different geographical origins. mdpi.com

Table 2: Typical LC/HRMS System for Metabolomic Profiling

| Component | Description |

| LC System | Vanquish Horizon UHPLC system |

| MS System | Q-Exactive Plus Hybrid Quadrupole-Orbitrap Mass Spectrometer |

| Chromatography | Reversed Phase and Hydrophilic Interaction Liquid Chromatography (HILIC) |

| Ionization Source | Heated Electrospray Ionization (HESI) |

| Mass Analyzer | Orbitrap |

| Source: Adapted from various metabolomics studies. scirp.orgfrontiersin.org |

Thin-Layer Chromatography (TLC) in Initial Fractionation and Screening

Thin-layer chromatography (TLC) is a straightforward and versatile technique used for the separation of components in a mixture based on their polarity. rockefeller.edu It serves as a valuable tool for initial fractionation and screening of compounds like this compound from extracts. core.ac.ukuct.ac.za The separation occurs on a plate coated with an adsorbent material (the stationary phase), such as silica (B1680970) gel, with a solvent or solvent mixture (the mobile phase) moving up the plate via capillary action. uct.ac.za

In practice, a sample is applied to the bottom of the TLC plate, which is then placed in a sealed chamber containing the mobile phase. rockefeller.edu As the solvent ascends the plate, it carries the components of the mixture at different rates depending on their affinity for the stationary phase and their solubility in the mobile phase. rockefeller.edu Polar compounds interact more strongly with a polar stationary phase like silica and thus move less, while nonpolar compounds travel further up the plate. rockefeller.edu

TLC is often used to monitor the progress of chemical reactions, identify compounds in a mixture by comparing with standards, and determine the purity of a substance. uct.ac.za Different solvent systems can be employed to separate various classes of compounds, and visualization can be achieved using methods like iodine vapor or specific staining reagents. nih.gov For preparative purposes, the separated compounds can be scraped from the plate for further analysis. nih.gov

Spectroscopic Characterization and Structural Elucidation

Spectroscopic techniques are indispensable for determining the precise chemical structure and stereochemistry of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and essential tool for the structural elucidation of organic molecules, providing detailed information about atomic connectivity and stereochemistry. numberanalytics.com By analyzing 1D and 2D NMR spectra, researchers can determine the molecular skeleton, identify functional groups, and establish the spatial arrangement of atoms. numberanalytics.com

The fundamental principle of NMR involves the absorption of electromagnetic radiation by atomic nuclei in a magnetic field. numberanalytics.com The chemical shift (δ) of a nucleus in an NMR spectrum is indicative of its local electronic environment. libretexts.org Spin-spin coupling, observed as peak splitting, provides information about the connectivity of adjacent atoms. libretexts.org

For complex molecules, a suite of 1D and 2D NMR experiments is often employed. These can include ¹H NMR, ¹³C NMR, DEPT, COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation). core.ac.uk COSY experiments reveal proton-proton couplings, while HSQC and HMBC experiments show one-bond and multiple-bond correlations between protons and carbons, respectively. core.ac.uklongdom.org These through-bond correlation experiments are crucial for piecing together the carbon skeleton of a molecule. wpmucdn.com

To determine stereochemistry, techniques such as Nuclear Overhauser Effect (NOE) spectroscopy are used, which identify protons that are close in space. core.ac.uk The magnitude of coupling constants (J-values) between vicinal protons can also provide valuable stereochemical information; for example, in some ring systems, cis and trans isomers exhibit distinct coupling constant ranges. ipb.pt Chiral derivatizing agents, like Mosher's acid, can be used to create diastereomeric derivatives that are distinguishable by NMR, allowing for the determination of absolute configuration. wordpress.com

Infrared (IR) and Ultraviolet (UV) Spectroscopy for Functional Group and Conjugation Analysis

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are complementary techniques that provide valuable information about the functional groups and electronic structure of a molecule.

Infrared (IR) Spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. utdallas.eduwebassign.net Different types of bonds (e.g., C=O, C=C, C-H, O-H) vibrate at characteristic frequencies, resulting in absorption bands at specific wavenumbers (cm⁻¹) in the IR spectrum. savemyexams.com The presence of a strong, sharp absorption peak around 1720-1680 cm⁻¹ is a clear indicator of a carbonyl (C=O) group, characteristic of a ketone like this compound. utdallas.edumasterorganicchemistry.com The region above 3000 cm⁻¹ is typically associated with C-H stretches of sp²-hybridized carbons (alkenes and aromatics), while the region below 3000 cm⁻¹ corresponds to C-H stretches of sp³-hybridized carbons (alkanes). masterorganicchemistry.comuomustansiriyah.edu.iq The presence of C=C double bonds would give rise to absorptions in the 1680-1640 cm⁻¹ region. savemyexams.com

Ultraviolet (UV) Spectroscopy provides information about the electronic transitions within a molecule, particularly the presence of conjugated systems. utdallas.edumrclab.com Molecules containing conjugated double bonds, such as the triene system in this compound, absorb UV light, promoting electrons from a lower energy π orbital to a higher energy π* orbital. The wavelength of maximum absorbance (λmax) is indicative of the extent of conjugation; longer conjugated systems absorb at longer wavelengths. For example, a conjugated ketone might show a λmax value around 248 nm. googleapis.com This technique is less detailed for full structural elucidation compared to NMR but is very useful for confirming the presence and extent of conjugated π-systems. mrclab.com

Mass Spectrometry (MS) for Molecular Ion Identification and Fragmentation Pathway Analysis

Mass spectrometry (MS) is a cornerstone technique for the structural elucidation of this compound. In a typical MS analysis, the this compound molecule is first vaporized and then ionized, commonly by a beam of high-energy electrons. This process knocks an electron off the molecule, forming a positively charged ion known as the molecular ion (M•+). chemguide.co.uklibretexts.org The mass-to-charge ratio (m/z) of this molecular ion provides the molecular weight of the compound. savemyexams.com For this compound (C13H20O), the expected molecular weight is approximately 192.30 g/mol . nih.gov

The molecular ions are often energetically unstable and can break apart into smaller, charged fragments and neutral radicals. chemguide.co.uklibretexts.org The pattern of these fragments, known as the fragmentation pattern, is unique to the molecule's structure and provides a "fingerprint" for identification. Only the charged fragments are detected by the mass spectrometer, creating a mass spectrum that plots the relative abundance of ions at different m/z values. chemguide.co.uk

The fragmentation pathways of ketones like this compound are influenced by the stability of the resulting carbocations. libretexts.org Cleavages that produce more stable secondary or tertiary carbocations are generally favored. libretexts.org Analysis of these fragmentation patterns is crucial for confirming the identity of this compound and distinguishing it from its isomers.

Table 1: Key Mass Spectrometry Data for this compound

| Parameter | Description | Expected Value/Information |

| Molecular Formula | The chemical formula of the compound. | C13H20O nih.gov |

| Molecular Weight | The mass of one mole of the compound. | 192.30 g/mol nih.gov |

| Molecular Ion (M•+) Peak | The peak corresponding to the intact molecule with one electron removed. | m/z ≈ 192 savemyexams.com |

| Fragmentation Pattern | A series of peaks corresponding to the masses of smaller, charged fragments of the original molecule. | Characteristic of the this compound structure. |

Quantitative Analysis Approaches in Biological and Synthetic Systems

Stable Isotope Dilution Assays for Precise Quantification

Stable Isotope Dilution Assays (SIDA) coupled with mass spectrometry, particularly LC-MS/MS, represent the gold standard for accurate and precise quantification of compounds like this compound in complex biological or synthetic matrices. nih.govfrontiersin.org This method involves adding a known amount of a stable isotope-labeled version of this compound (the internal standard) to the sample. nih.govd-nb.info These labeled standards, often containing isotopes like ¹³C or ²H (deuterium), are chemically identical to the analyte but have a different mass. d-nb.info

The key advantage of SIDA is its ability to compensate for analyte losses during sample preparation, extraction, and for matrix effects such as ion suppression during the MS analysis. frontiersin.orgd-nb.info By measuring the ratio of the signal from the natural analyte to the signal from the labeled internal standard, a highly accurate concentration can be determined. nih.gov This high level of specificity and sensitivity is crucial for validating the role of this compound as a biomarker or a key component in a system. nih.gov

Table 2: Principles of Stable Isotope Dilution Assay (SIDA)

| Step | Description |

| 1. Internal Standard Addition | A known quantity of a stable isotope-labeled analog of this compound is added to the sample at the earliest stage of analysis. d-nb.info |

| 2. Sample Preparation | The sample undergoes extraction, purification, and other processing steps. Any loss of analyte is mirrored by a proportional loss of the internal standard. |

| 3. LC-MS/MS Analysis | The sample is analyzed by Liquid Chromatography-Tandem Mass Spectrometry. The natural analyte and the labeled standard are separated chromatographically and detected by the mass spectrometer based on their different masses. |

| 4. Quantification | The concentration of this compound is calculated based on the ratio of the response of the natural analyte to the known concentration of the internal standard. nih.gov |

Odor Activity Value (OAV) Determination in Chemo-Sensory Studies

A compound with an OAV greater than 1 is considered to be a contributor to the aroma of the sample. frontiersin.org The higher the OAV, the more significant its contribution. Determining the OAV for this compound is a critical step in chemo-sensory studies to understand its role in the flavor profile of foods and other products. frontiersin.orgmdpi.com For example, in studies of tomato flavor, (E)-6,10-dimetyl-5,9-undecadien-2-one (a related isomer) has been identified as an important odor-impact compound, highlighting the significance of this class of molecules to food aroma. researchgate.net

Theoretical and Computational Chemistry Approaches

Quantum Chemical Studies of Molecular Structure and Reactivity

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), provide profound insights into the molecular structure and reactivity of this compound. jacsdirectory.comresearchgate.net These computational methods solve approximations of the Schrödinger equation to determine the electron density of the molecule, which in turn dictates its properties. jacsdirectory.comscienceopen.com

By optimizing the molecular geometry, researchers can calculate various parameters such as bond lengths, bond angles, and dihedral angles. jacsdirectory.com Furthermore, these studies can determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a key indicator of the molecule's chemical reactivity and stability. jacsdirectory.com These theoretical calculations are invaluable for predicting how this compound might behave in chemical reactions and for understanding its electronic properties. jacsdirectory.comaspbs.com

Molecular Modeling and Simulation of Enzymatic Mechanisms and Reaction Pathways

Molecular modeling and simulation are powerful tools for investigating the complex interactions and transformations of this compound at the atomic level, particularly within biological systems. These computational approaches can be used to model the enzymatic mechanisms responsible for the biosynthesis of this compound. For instance, this compound is known to be a C13-apocarotenoid, formed from the enzymatic cleavage of carotenoids by Carotenoid Cleavage Dioxygenase (CCD) enzymes. nih.govresearchgate.net

Simulations can model the docking of a carotenoid substrate into the active site of a CCD enzyme and simulate the subsequent reaction pathway that leads to the formation of this compound. researchgate.net This allows researchers to visualize and analyze the step-by-step process of bond breaking and formation, identify key amino acid residues involved in catalysis, and understand the factors that determine the enzyme's specificity and efficiency. These models are crucial for efforts in metabolic engineering aimed at enhancing the production of desirable flavor compounds like this compound in various organisms.

Emerging Research Frontiers and Future Perspectives in Undecatrienone Studies

Identification of Unexplored Biosynthetic Routes and Novel Enzymes

The natural origin of many undecatrienones is linked to the enzymatic cleavage of carotenoids, which are abundant pigments in plants and microorganisms. For instance, pseudoionone (B86502) (6,10-dimethyl-3,5,9-undecatrien-2-one), a related compound, is known to be formed from the breakdown of lycopene (B16060). core.ac.ukscielo.br However, the specific biosynthetic pathways and the full enzymatic cascade leading to various undecatrien-2-one isomers remain largely uncharacterized.

Future research is poised to uncover novel biosynthetic routes beyond carotenoid degradation. This exploration may involve:

Genome Mining: Computational approaches can scan the genomes of plants and microbes for gene clusters that might encode for the synthesis of undecatrienones. nih.gov This is particularly relevant for identifying pathways that employ uncharacterized enzymatic mechanisms. nih.gov

Chemoproteomics: This powerful technique uses chemical probes to identify and isolate enzymes that interact with specific molecules. frontiersin.org By designing probes based on undecatrienone structures, researchers could potentially pull out the specific enzymes responsible for their synthesis in complex biological extracts. frontiersin.org

Isotope Labeling Studies: Feeding organisms with labeled precursors and tracking the label's incorporation into undecatrienone structures can definitively map out the atoms' flow through a metabolic pathway, thus revealing its structure. manchester.ac.uk

The discovery of novel enzymes, such as unique dioxygenases or lyases, will be crucial for understanding how the diverse structures of undecatrienones are generated in nature. google.com

Development of Sustainable and Efficient Synthetic Methodologies

While some synthetic routes for undecatrienes and related structures exist, the development of green and efficient methods for producing specific this compound isomers is a key research frontier. researchgate.netgoogle.com Current methods often rely on classical organic reactions that may not be optimal in terms of atom economy, waste generation, or the use of hazardous reagents. ontosight.ai

Future advancements in this area are expected to focus on:

Catalytic Reactions: The use of transition metal catalysts, such as nickel or palladium, has shown promise in the synthesis of undecatrienes. google.comsmolecule.com Further development of these catalysts could lead to more selective and efficient syntheses of this compound.

Biocatalysis: Employing isolated enzymes or whole-cell biocatalysts to perform key synthetic steps offers a sustainable alternative to traditional chemical synthesis. mdpi.com This approach can lead to high selectivity under mild reaction conditions.

Flow Chemistry: Performing reactions in continuous flow reactors can improve reaction efficiency, safety, and scalability, offering a more sustainable manufacturing process.

Microwave-Assisted Synthesis: This technique can accelerate reaction times and improve yields, contributing to more efficient synthetic protocols. syntivia.fr

The following table outlines some existing synthetic strategies for related compounds, which could be adapted for this compound synthesis.

| Synthetic Method | Key Features | Potential for this compound |

| Wittig Reaction | Forms carbon-carbon double bonds with high stereoselectivity. | Applicable for creating the triene system from appropriate aldehyde and phosphonium (B103445) ylide precursors. researchgate.net |

| Aldol (B89426) Condensation | A classic method for forming carbon-carbon bonds, often used for ketones. | A potential route, for example, by reacting a suitable dienal with acetone (B3395972). nih.gov |

| Catalytic Coupling | Efficient for constructing complex molecules from simpler precursors. | Nickel-catalyzed coupling of organometallic reagents with appropriate substrates could be a viable strategy. google.com |

Advanced Metabolic Engineering Strategies for Biotechnological Production

Metabolic engineering, the targeted modification of an organism's metabolic pathways, holds significant promise for the sustainable production of valuable chemicals like this compound. nrfhh.com While specific metabolic engineering strategies for this compound are not yet established in the literature, general principles can be applied to develop microbial cell factories for its production. frontiersin.org

Future research in this domain will likely involve:

Pathway Construction in Host Organisms: Introducing the newly identified biosynthetic genes for this compound into a robust microbial host like Escherichia coli or Saccharomyces cerevisiae. nih.govnih.gov

Precursor Supply Enhancement: Engineering the host's central metabolism to increase the availability of key precursors, which could be derived from fatty acid or isoprenoid pathways. nrfhh.comfrontiersin.org

Elimination of Competing Pathways: Deleting genes of pathways that divert precursors away from this compound synthesis to maximize product yield. nih.gov

Enzyme Evolution: Improving the activity and specificity of the biosynthetic enzymes through directed evolution or protein engineering.

These strategies have been successfully applied to produce other complex natural products and could pave the way for the biotechnological production of this compound. core.ac.uknumberanalytics.com

Systems-Level Investigations in Plant and Microbial Metabolism for Comprehensive Understanding

To fully grasp the role and regulation of this compound in biological systems, a holistic, systems-level approach is necessary. nih.gov This involves integrating data from various "omics" technologies to create comprehensive models of metabolic networks. nih.govucsd.edu

Key areas for future investigation include:

Transcriptomics and Proteomics: Analyzing the expression of genes and proteins under conditions where this compound is produced can help identify the regulatory networks involved. nih.gov

Metabolomics: Profiling the complete set of small molecules in a cell or tissue can reveal the metabolic context in which this compound is synthesized and its downstream effects. mdpi.com

Flux Balance Analysis: Using computational models to predict metabolic fluxes can help understand how resources are allocated within the cell and how this can be manipulated to enhance this compound production. mdpi.com

Single-Cell Analysis: Investigating metabolic processes at the single-cell level can uncover heterogeneity in production and regulation that is missed in bulk analyses. teusinkbruggemanlab.nl

By applying these systems biology approaches, researchers can move beyond the study of individual components to a more integrated understanding of this compound metabolism in plants and microbes. elifesciences.orgnih.gov

Elucidation of Broader Biological Roles and Inter-organismal Communication

The biological functions of most undecatrienones, including this compound, are not well understood. Some related compounds are known for their fragrance properties and their roles as flavor components. scielo.brnih.govgoogle.com For example, undecatrienes are known to contribute to the characteristic green and galbanum-like notes in fragrances. thegoodscentscompany.com

Future research will likely focus on uncovering the ecological roles of this compound, such as:

Pheromonal Activity: Investigating its role as a signaling molecule in insect communication, similar to other unsaturated hydrocarbons.

Defense Mechanisms: Determining if it is produced by plants as a defense against herbivores or pathogens. fiveable.me

Allelopathy: Exploring its potential to influence the growth of neighboring plants.

Microbial Interactions: Examining its function in communication and competition between different microbial species.

Unraveling these biological roles will not only enhance our fundamental understanding of chemical ecology but may also open up new avenues for practical applications in agriculture and pest management.

Refinement and Integration of High-Throughput Analytical Platforms

The ability to detect and quantify this compound in complex mixtures is fundamental to all areas of its research. While standard analytical techniques like gas chromatography-mass spectrometry (GC-MS) are currently used, there is a need for more refined and high-throughput methods. uni-hannover.decore.ac.uk

Future developments in analytical platforms are expected to include:

Enhanced Sensitivity and Selectivity: Developing new analytical methods with lower detection limits to identify trace amounts of this compound in biological and environmental samples.

High-Throughput Screening: Implementing automated systems for rapid sample preparation and analysis, which is crucial for screening large numbers of samples in metabolic engineering or environmental studies. uni-hannover.de

Advanced Data Analysis: Utilizing machine learning and anomaly detection algorithms to process large analytical datasets and identify patterns or novel compounds. predictiveanalyticstoday.comnih.gov

Non-invasive Monitoring: Exploring techniques for real-time monitoring of this compound production in living organisms without the need for destructive sampling.

The integration of these advanced analytical platforms will be instrumental in accelerating the pace of discovery in all facets of undecatrienone research.

Q & A

Q. What are the standard experimental protocols for synthesizing undecatrien-2-one, and how can reproducibility be ensured?

Methodological Answer: Synthesis protocols should include step-by-step procedures for precursor selection (e.g., Wittig olefination or cross-metathesis), solvent systems, catalysts (e.g., Grubbs catalyst for metathesis), and purification methods (e.g., column chromatography). To ensure reproducibility, document reaction conditions (temperature, time, inert atmosphere), characterization data (NMR, IR, GC-MS), and purity thresholds (>95% by HPLC) in the main manuscript or supplementary materials . For known intermediates, cite prior literature; for novel steps, provide full spectral assignments and reproducibility metrics (e.g., triplicate trials with standard deviations) .

Q. How should this compound’s structural and spectral properties be characterized to validate its identity?

Methodological Answer: Use a combination of spectroscopic techniques:

- NMR : Assign - and -NMR peaks, focusing on olefinic protons (δ 5.0–6.5 ppm) and ketone carbonyl signals (δ 200–220 ppm).

- IR : Confirm the C=O stretch (~1700 cm) and conjugated C=C stretches (~1600 cm).

- MS : Validate molecular ion peaks (e.g., m/z 164 for molecular formula ) and fragmentation patterns. Compare results with computational predictions (DFT calculations for NMR shifts) and literature data. Discrepancies should be resolved via deuterated solvent controls or heteronuclear correlation experiments (HSQC/HMBC) .

Q. What stability considerations are critical for handling this compound in experimental workflows?

Methodological Answer: Assess thermal stability (TGA/DSC), photolytic degradation (UV-Vis exposure trials), and oxidative susceptibility (O-rich vs. inert atmosphere storage). Use argon/vacuum storage for long-term preservation. For kinetic studies, monitor decomposition via HPLC at regular intervals and report half-life under standard lab conditions .

Advanced Research Questions

Q. How can contradictions in this compound’s reported bioactivity data be systematically analyzed?

Methodological Answer:

- Meta-analysis : Aggregate data from peer-reviewed studies, noting variables like assay type (e.g., MIC vs. IC), solvent (DMSO vs. aqueous), and cell lines.

- Statistical reconciliation : Apply ANOVA or Bayesian models to identify confounding factors (e.g., solvent cytotoxicity).

- Experimental replication : Design dose-response curves under standardized conditions (e.g., ISO 10993-5 for cytotoxicity) .

Q. What advanced computational frameworks are suitable for modeling this compound’s reaction pathways?

Methodological Answer:

- DFT/MD simulations : Calculate transition states for ketone-enol tautomerism or Diels-Alder reactivity.

- QSPR models : Corrogate electronic descriptors (HOMO-LUMO gaps, Fukui indices) with experimental redox potentials.

- Machine learning : Train models on existing kinetic data to predict solvent effects or catalyst performance .

Q. How can isomerization dynamics of this compound be experimentally resolved?

Methodological Answer:

- Chiral chromatography : Use HPLC with a chiral stationary phase (e.g., amylose tris(3,5-dimethylphenylcarbamate)) to separate E/Z isomers.

- Variable-temperature NMR : Monitor coalescence temperatures to estimate isomerization barriers.

- Kinetic trapping : Quench reactions at timed intervals and analyze isomer ratios via GC-MS .

Q. What methodological strategies address reproducibility challenges in this compound’s catalytic applications?

Methodological Answer:

- Precision in catalyst loading : Report molar ratios (e.g., 1 mol% Pd/C) and pre-activation steps (e.g., catalyst reduction under H).

- Cross-lab validation : Collaborate with independent labs to replicate key findings, using shared reference samples.

- Open-data practices : Deposit raw spectral files and kinetic datasets in public repositories (e.g., Zenodo) with DOI links .

Methodological Frameworks

Q. How to design a theoretical framework for studying this compound’s mechanistic interactions?

Methodological Answer: